molecular formula C34H70ClN2O4+ B1654294 Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester CAS No. 21954-75-6

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester

Cat. No.: B1654294
CAS No.: 21954-75-6
M. Wt: 606.4 g/mol
InChI Key: KJIAEDZVVCSMQC-UHFFFAOYSA-M
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Description

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester is a quaternary ammonium compound with the molecular formula C34H70Cl2N2O4 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester typically involves the reaction of ethylenediamine with chloroacetic acid to form ethylenebis(carboxymethyl)amine. This intermediate is then reacted with dimethylamine and dodecyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted quaternary ammonium compounds .

Scientific Research Applications

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester involves its interaction with the phospholipid bilayer of microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is primarily due to the positively charged quaternary ammonium group interacting with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester is unique due to its dual long-chain alkyl groups, which enhance its surfactant properties and make it particularly effective in disrupting microbial cell membranes. This structural feature distinguishes it from other quaternary ammonium compounds .

Properties

CAS No.

21954-75-6

Molecular Formula

C34H70ClN2O4+

Molecular Weight

606.4 g/mol

IUPAC Name

(2-dodecoxy-2-oxoethyl)-[2-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C34H70N2O4.ClH/c1-7-9-11-13-15-17-19-21-23-25-29-39-33(37)31-35(3,4)27-28-36(5,6)32-34(38)40-30-26-24-22-20-18-16-14-12-10-8-2;/h7-32H2,1-6H3;1H/q+2;/p-1

InChI Key

KJIAEDZVVCSMQC-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-]

Canonical SMILES

CCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester
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Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester
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Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester
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Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester
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Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester
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Ethylenebis((carboxymethyl)dimethylammonium), dichloride, didodecyl ester

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